6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 1st position of the imidazole ring distinguishes it from other imidazopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through reactions such as Suzuki cross-coupling and Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the imidazole and pyridine rings.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Buchwald-Hartwig Amination: Palladium catalysts and amines are used under basic conditions.
Major Products Formed:
Substituted Imidazopyridines: Products with various aryl or alkyl groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with modified oxidation states of the imidazole and pyridine rings.
Scientific Research Applications
Chemistry: 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine serves as a valuable building block in organic synthesis. It is used to construct more complex heterocyclic compounds and bioisosteres for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. It has been explored for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar structure with a methyl group at the 2nd position instead of the 1st position.
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: Contains a phenyl group at the 2nd position.
Uniqueness: 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities .
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)2-5(8)3-9-7/h2-4H,1H3 |
InChI Key |
SFZUWDXKHPTGGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.